molecular formula C17H16N2O2S2 B2470841 3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034397-61-8

3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No. B2470841
CAS RN: 2034397-61-8
M. Wt: 344.45
InChI Key: BNCBBCMIODTFSI-UHFFFAOYSA-N
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Description

“3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide” is a complex organic compound. It is related to a class of compounds known as sulfanilides, which are organic aromatic compounds containing a sulfanilide moiety .

Scientific Research Applications

Non-Linear Optics (NLO) Materials

The compound’s arrangement within a layered structure of zirconium 4-sulfophenylphosphonate has been studied using molecular simulation methods . The dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space, along with the sulfo groups of the host layers, suggests potential use in non-linear optics. Specifically, the dipole moments of this compound and its derivatives (3-methyl and 3-nitro forms) were calculated, highlighting their suitability for optical signal processing applications.

Antimicrobial Potential

Derivatives of this compound have demonstrated antimicrobial potential. Notably, compounds 1a and 1b exhibited good antimicrobial activity . Further research in this area could explore their efficacy against specific pathogens and mechanisms of action.

Anti-Fibrosis Activity

Screening results indicate that some derivatives of this compound display better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest a potential role in combating fibrotic diseases .

Heterocyclic Synthesis

The compound serves as a starting material for synthesizing novel pyrimidine-2-thiol, pyrazole, and pyran derivatives. These heterocyclic compounds may find applications in drug discovery and medicinal chemistry .

properties

IUPAC Name

3-methyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-13-3-2-4-16(9-13)23(20,21)19-11-14-5-7-18-17(10-14)15-6-8-22-12-15/h2-10,12,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCBBCMIODTFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

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